molecular formula C9H13N3 B1521272 2-(Pyrrolidin-1-yl)pyridin-4-amine CAS No. 35981-63-6

2-(Pyrrolidin-1-yl)pyridin-4-amine

Cat. No.: B1521272
CAS No.: 35981-63-6
M. Wt: 163.22 g/mol
InChI Key: ZBSQRSAMKYIVHH-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)pyridin-4-amine: is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine group at the 2-position and an amine group at the 4-position

Mechanism of Action

Target of Action

The compound 2-(Pyrrolidin-1-yl)pyridin-4-amine has been found to interact with a variety of targets. It acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . It also inhibits a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The interaction of this compound with its targets leads to a variety of changes. As an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . Its modulation of the insulin-like growth factor 1 receptor can influence cell growth and development . By inhibiting various enzymes, it can affect multiple biochemical processes, including the breakdown of cyclic guanosine monophosphate (cGMP) by phosphodiesterase type 5 .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Its antagonism of the vanilloid receptor 1 can influence the pain signaling pathway . Its modulation of the insulin-like growth factor 1 receptor can affect the insulin signaling pathway, which plays a crucial role in regulating glucose metabolism . Its inhibition of various enzymes can disrupt their respective pathways, such as the cGMP pathway in the case of phosphodiesterase type 5 .

Pharmacokinetics

Compounds with a pyrrolidine ring, like this compound, are generally well-absorbed and have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action depend on its targets and the pathways it affects. For example, its antagonism of the vanilloid receptor 1 can reduce pain perception . Its modulation of the insulin-like growth factor 1 receptor can influence cell growth and development . Its inhibition of various enzymes can lead to changes in the levels of their substrates and products .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity. For example, the pH can influence the ionization state of the compound, potentially affecting its absorption and distribution . The temperature can affect the compound’s stability and the rate of its metabolic reactions . Other substances, such as other drugs or food components, can interact with this compound, potentially affecting its pharmacokinetics and pharmacodynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Direct Amination: One common method involves the direct amination of 2-chloropyridine with pyrrolidine. This reaction typically requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Reductive Amination: Another route is the reductive amination of 2-pyridinecarboxaldehyde with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Cyclization Reactions: Cyclization of appropriate precursors can also yield 2-(Pyrrolidin-1-yl)pyridin-4-amine. For example, starting from 4-aminopyridine, a cyclization reaction with a suitable reagent can introduce the pyrrolidine ring.

Industrial Production Methods

Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms are commonly employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

    Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(Pyrrolidin-1-yl)pyridin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has shown potential in medicinal chemistry as a scaffold for drug development. It can interact with various biological targets, making it a candidate for the development of pharmaceuticals, particularly in the areas of neurology and oncology.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for large-scale chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    4-(Pyrrolidin-1-yl)pyridine: Similar but with the pyrrolidine group at the 4-position instead of the 2-position.

    2-(Morpholin-4-yl)pyridine: Similar but with a morpholine ring instead of a pyrrolidine ring.

Uniqueness

2-(Pyrrolidin-1-yl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and reactivity profiles compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-pyrrolidin-1-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSQRSAMKYIVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-4-aminopyridine 109 (2.29 g, 17.8 mmol) and pyrrolidine 68 (5.0 mL) was heated at 200° C. in a microwave reactor for 10 min. After cooling to room temperature, the solid was filtered and washed with dichloromethane (10 mL×3). The filter cake was dissolved in aqueous K2CO3 and extracted with CH2Cl2 (40 mL×3). The combined organic layers were dried over Na2SO4 and concentrated to obtain 110 (2.30 g, 79% yield).
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Yield
79%

Synthesis routes and methods II

Procedure details

4-Nitro-2-(pyrrolidin-1-yl)pyridine (560 mg, 2.90 mmol) was dissolved in methanol (21 mL) and methylene chloride (8.3 mL) and the solution was added with palladium carbon (50% aqueous, 560 mg), followed by stirring at room temperature for 1 hour under hydrogen atmosphere. After filtering off the insoluble matter of the reaction mixture, the solvent was evaporated under reduced pressure to obtain 2-(pyrrolidin-1-yl)pyridin-4-ylamine (474 mg, 91%).
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
560 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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